molecular formula C14H16FN5O B2640744 (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(2-methylpiperidin-1-yl)methanone CAS No. 1396784-48-7

(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(2-methylpiperidin-1-yl)methanone

Cat. No.: B2640744
CAS No.: 1396784-48-7
M. Wt: 289.314
InChI Key: YNGRYDOQGVKWEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(2-methylpiperidin-1-yl)methanone is a complex organic compound featuring a tetrazole ring, a fluorophenyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(2-methylpiperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the tetrazole ring and the piperidine derivative. The tetrazole ring can be synthesized through the cyclization of azides with nitriles under acidic conditions. The piperidine derivative can be prepared via the hydrogenation of pyridine derivatives. The final step involves coupling the tetrazole ring with the piperidine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(2-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Mechanism of Action

The mechanism of action of (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites on enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(2-methylpiperidin-1-yl)methanone
  • (2-(4-bromophenyl)-2H-tetrazol-5-yl)(2-methylpiperidin-1-yl)methanone
  • (2-(4-methylphenyl)-2H-tetrazol-5-yl)(2-methylpiperidin-1-yl)methanone

Uniqueness

The presence of the fluorophenyl group in (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(2-methylpiperidin-1-yl)methanone imparts unique electronic properties to the compound, which can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring .

Properties

IUPAC Name

[2-(4-fluorophenyl)tetrazol-5-yl]-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O/c1-10-4-2-3-9-19(10)14(21)13-16-18-20(17-13)12-7-5-11(15)6-8-12/h5-8,10H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGRYDOQGVKWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=NN(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.